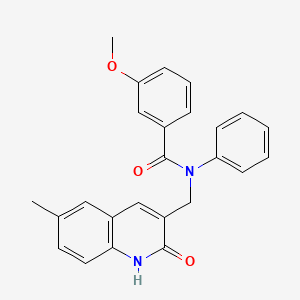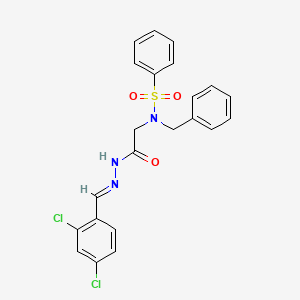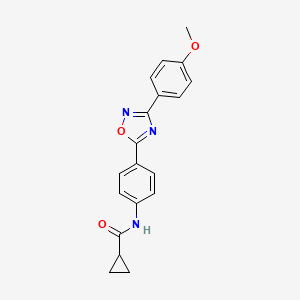
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide, also known as MOCOPC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. MOCOPC is a cyclopropane-containing compound that has a unique chemical structure, which makes it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide is not fully understood, but several research studies have suggested that it acts as a positive allosteric modulator of GABA(A) receptors. GABA(A) receptors are ionotropic receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA) and play a crucial role in the regulation of neuronal excitability. This compound has been reported to enhance the binding of GABA to GABA(A) receptors, leading to an increase in the inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects, including anticonvulsant, anxiolytic, and neuroprotective effects. Several research studies have reported that this compound can reduce the frequency and severity of seizures in animal models of epilepsy. This compound has also been reported to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, this compound has been reported to have neuroprotective effects, protecting neurons from oxidative stress and other forms of cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide has several advantages for lab experiments, including its unique chemical structure, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions. Additionally, the synthesis of this compound can be challenging, and the yield of the reaction can vary depending on the reaction conditions.
Orientations Futures
There are several future directions for the research on N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide, including the development of new drugs for the treatment of epilepsy, anxiety, and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research, such as cancer biology and immunology. Finally, the synthesis of this compound could be optimized to improve the yield of the reaction and make it more accessible for researchers.
Méthodes De Synthèse
The synthesis of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials for the synthesis of this compound are 4-methoxyphenylhydrazine and 2-(4-chlorophenyl)-2-oxoacetic acid ethyl ester. The reaction involves the condensation of these two starting materials to form the intermediate compound, which is then further reacted with cyclopropanecarboxylic acid to obtain this compound. The synthesis of this compound has been reported in several research articles, and the yield of the reaction varies depending on the reaction conditions.
Applications De Recherche Scientifique
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. Several research studies have reported the use of this compound as a ligand for GABA(A) receptors, which are important targets for the development of new drugs for the treatment of anxiety, insomnia, and other neurological disorders. This compound has also been reported to have anticonvulsant and neuroprotective effects, making it a promising candidate for the development of new drugs for the treatment of epilepsy and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-24-16-10-6-12(7-11-16)17-21-19(25-22-17)14-4-8-15(9-5-14)20-18(23)13-2-3-13/h4-11,13H,2-3H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPYDEBROFDLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


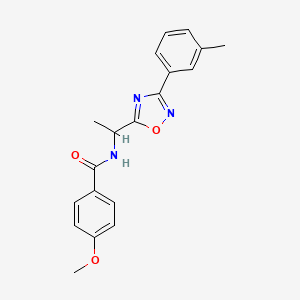

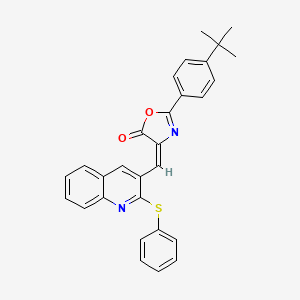
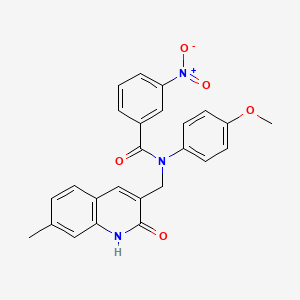

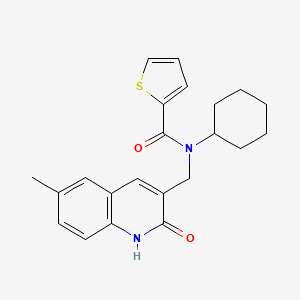

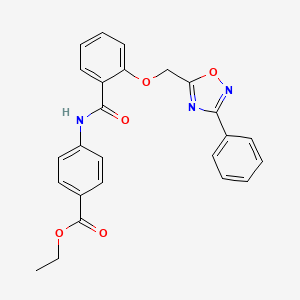
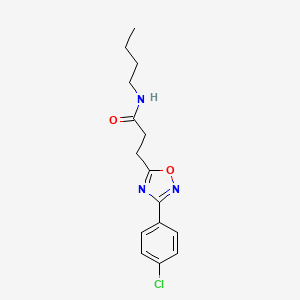
![2-(4-methoxyphenyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7697522.png)
